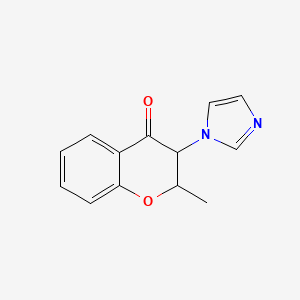

3-Imidazol-1-yl-2-methyl-chroman-4-one

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-imidazol-1-yl-2-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C13H12N2O2/c1-9-12(15-7-6-14-8-15)13(16)10-4-2-3-5-11(10)17-9/h2-9,12H,1H3 |

InChI Key |

UZBJZZPUDXCIOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Imidazol-1-yl-2-methyl-chroman-4-one

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 3-Imidazol-1-yl-2-methyl-chroman-4-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the chroman-4-one scaffold.[1][2] The chroman-4-one ring system is a privileged structure, known to be a core component of various naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of an imidazole moiety at the 3-position is anticipated to modulate the biological activity of the parent chroman-4-one, making this a compound of interest for further investigation.

This document will detail a proposed synthetic route, provide step-by-step experimental protocols, and outline a comprehensive characterization strategy for this compound.

Synthetic Strategy: A Multi-Step Approach

A direct, one-pot synthesis of this compound is not well-established in the current literature. Therefore, a logical and efficient multi-step synthetic pathway is proposed. This strategy involves the initial formation of the 2-methyl-chroman-4-one core, followed by functionalization at the 3-position to introduce the imidazole group.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Methyl-chroman-4-one (Intermediate I)

The synthesis of the 2-methyl-chroman-4-one core will be achieved through a base-catalyzed intramolecular oxa-Michael addition of 2'-hydroxyacetophenone to an α,β-unsaturated aldehyde, such as crotonaldehyde.[2]

Protocol:

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine).

-

Add crotonaldehyde (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-methyl-chroman-4-one.

Synthesis of 3-Bromo-2-methyl-chroman-4-one (Intermediate II)

The next step involves the introduction of a bromine atom at the 3-position of the chroman-4-one ring. This is a crucial step as the bromine atom will serve as a good leaving group for the subsequent nucleophilic substitution with imidazole. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS).

Protocol:

-

Dissolve 2-methyl-chroman-4-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-2-methyl-chroman-4-one.

Synthesis of this compound (Final Product)

The final step is the nucleophilic substitution of the bromine atom at the 3-position with imidazole.

Protocol:

-

To a solution of 3-bromo-2-methyl-chroman-4-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and a base such as potassium carbonate (K₂CO₃) to act as a proton scavenger.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the chroman-4-one scaffold and the imidazole ring. Key expected signals include:

-

A doublet for the methyl protons at the 2-position.

-

A multiplet for the proton at the 2-position.

-

A signal for the proton at the 3-position, which will be coupled to the proton at the 2-position.

-

Signals in the aromatic region corresponding to the protons on the benzene ring of the chroman-4-one.

-

Distinct signals for the three protons of the imidazole ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Expected signals include:

-

A signal for the carbonyl carbon (C4) in the downfield region.

-

Signals for the carbons of the aromatic ring.

-

Signals for the C2 and C3 carbons of the chroman-4-one ring.

-

A signal for the methyl carbon at the 2-position.

-

Signals for the carbons of the imidazole ring.

-

| Expected ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl protons (C2-CH₃) | 1.2 - 1.5 | Doublet |

| H-2 | 4.5 - 5.0 | Multiplet |

| H-3 | 4.8 - 5.3 | Doublet |

| Aromatic Protons | 6.8 - 8.0 | Multiplets |

| Imidazole Protons | 7.0 - 8.0 | Singlets/Doublets |

| Expected ¹³C NMR Data | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C4) | 190 - 195 |

| Aromatic Carbons | 115 - 165 |

| C2 | 75 - 85 |

| C3 | 50 - 60 |

| Methyl Carbon (C2-CH₃) | 15 - 25 |

| Imidazole Carbons | 115 - 140 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which will confirm its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak (M+) should be observed, and common fragmentation pathways for chroman-4-ones involve cleavage of the heterocyclic ring.[3][4][5]

Single Crystal X-ray Crystallography

For an unambiguous confirmation of the three-dimensional structure and stereochemistry of the molecule, single-crystal X-ray crystallography is the gold standard.[6] Obtaining suitable crystals for X-ray diffraction analysis will provide precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Protocol for Crystallization:

-

Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

-

Once suitable single crystals are formed, they can be analyzed using a single-crystal X-ray diffractometer.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The successful execution of these protocols will yield a pure sample of the target compound and confirm its chemical structure, paving the way for further biological evaluation and potential applications in drug discovery. The provided methodologies are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.

References

-

Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of functionalized flavones from 3-halo-2-(methylthio)-4H-chromen-4-ones. ResearchGate. [Link]

-

Synthesis of 2-methyl-4H-chromen-4-one and (Z)-2-ethylidene-3-oxo-2,3-dihydrobenzofuran-5-ylium. ResearchGate. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Royal Society of Chemistry. [Link]

-

Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

-

Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]

-

Synthesis and chemical reactivity of 2-methylchromones. ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information. [Link]

-

Supporting Information Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones. Royal Society of Chemistry. [Link]

-

Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. ResearchGate. [Link]

-

Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. MDPI. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. [Link]

-

Facile Synthesis of Optically Active Imidazole Derivatives. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. imreblank.ch [imreblank.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Chemical properties of 3-Imidazol-1-yl-2-methyl-chroman-4-one

This guide serves as a comprehensive technical monograph on 3-Imidazol-1-yl-2-methyl-chroman-4-one , a privileged scaffold in medicinal chemistry known for its dual-pharmacophore nature combining the chroman-4-one core with an imidazole moiety.

Chemical Class: N-Substituted Azolyl-Chromanones

Primary Application: Antifungal (Lanosterol 14

Part 1: Executive Technical Summary

This compound represents a strategic fusion of two bioactive functionalities: the chroman-4-one (dihydrobenzopyran-4-one) backbone and the imidazole heterocycle. This compound is chemically distinct due to the presence of two contiguous chiral centers at C2 and C3, leading to diastereomeric complexity that significantly influences biological potency.

In drug discovery, this specific architecture is designed to exploit the Azole-Heme coordination mechanism. The N3 atom of the imidazole ring acts as a Lewis base, coordinating with the heme iron of cytochrome P450 enzymes (specifically CYP51/ERG11 in fungi), while the lipophilic chroman core mimics the steroid backbone of the natural substrate, lanosterol.

Part 2: Physicochemical Profile & Stereochemistry

Structural Parameters[1][2][3]

-

IUPAC Name: 3-(1H-imidazol-1-yl)-2-methyl-2,3-dihydro-4H-chromen-4-one

-

Molecular Formula:

-

Molecular Weight: 228.25 g/mol

-

Key Functional Groups:

-

Cyclic Ketone (C4): Susceptible to nucleophilic attack (e.g., oxime formation).

-

Imidazole Ring (N-linked at C3): Provides basicity (pKa

6.5–7.0) and metal coordination capability.[1] -

Pyran Ring Oxygen: Hydrogen bond acceptor.

-

Stereochemical Complexity

The molecule possesses two stereogenic centers at C2 and C3 .

-

Diastereomers: The synthesis typically yields a mixture of cis (2R,3R / 2S,3S) and trans (2R,3S / 2S,3R) isomers.

-

Thermodynamic Stability: The trans isomer is generally more thermodynamically stable due to reduced steric repulsion between the C2-methyl group and the bulky C3-imidazole group, placing both in pseudo-equatorial positions.

-

Separation: Diastereomers can often be separated via column chromatography or fractional crystallization due to distinct NMR shifts (coupling constants

typically differ:

Physicochemical Data Summary

| Property | Value / Characteristic | Relevance |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Imidazole) | 6.8 ± 0.2 | Partially ionized at physiological pH; aids solubility. |

| H-Bond Donors | 0 | No -OH or -NH donors (unless ring opens). |

| H-Bond Acceptors | 3 (C=O, O1, Imidazole-N3) | Critical for receptor binding pocket interactions. |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Formulation often requires salt formation (e.g., Hydrochloride). |

Part 3: Synthetic Methodology

The synthesis of this compound is a multi-step protocol requiring precise control over the halogenation step to avoid aromatization to the chromone.

Validated Synthetic Route (The -Haloketone Pathway)

This protocol utilizes a nucleophilic substitution of a 3-bromo intermediate by imidazole.

Step 1: Synthesis of 2-Methylchroman-4-one

-

Reagents: Phenol, Crotonic acid (or Crotonoyl chloride), Polyphosphoric acid (PPA).

-

Conditions: Friedel-Crafts acylation followed by Michael addition cyclization.

-

Observation: Formation of the bicyclic core.[2]

Step 2:

-Bromination [3]

-

Reagents: 2-Methylchroman-4-one, Pyrrolidone hydrotribromide (PHT) or

in ether. -

Critical Control: Temperature must be kept

to prevent elimination to the chromone. -

Product: 3-Bromo-2-methylchroman-4-one.

Step 3: Nucleophilic Substitution (The Azole Installation)

-

Reagents: 3-Bromo-2-methylchroman-4-one, Imidazole (excess),

(base), Acetone or DMF. -

Conditions: Reflux for 6–12 hours.

-

Mechanism:

displacement. The imidazole attacks the C3 position. Note that

Workflow Diagram (DOT)

Figure 1: Step-wise synthetic pathway emphasizing the critical bromination intermediate.

Part 4: Chemical Reactivity & Biological Mechanism

Reactivity Profile

-

Oxime/Hydrazone Formation: The C4 carbonyl is sterically hindered by the C3-imidazole but remains reactive toward hydroxylamine. Oxime derivatives of this scaffold often show enhanced antifungal potency (See Emami et al. in references).

-

Ring Opening: Under strong basic conditions (NaOH/EtOH), the pyran ring can open via a retro-Michael reaction to form chalcone-like imidazole derivatives.

-

Salt Formation: Treatment with HCl gas in ether yields the hydrochloride salt, stabilizing the imidazole moiety and improving water solubility for biological assays.

Mechanism of Action: Heme Coordination

The primary pharmacological target is the Cytochrome P450 14

-

Binding Mode: The unhindered Nitrogen (N3) of the imidazole ring donates its lone pair to the Heme Iron (

) in the enzyme's active site. -

Consequence: This blocks the binding of oxygen, preventing the oxidative removal of the 14

-methyl group of lanosterol. -

Result: Accumulation of toxic 14

-methylsterols disrupts the fungal cell membrane integrity.

Biological Interaction Pathway (DOT)

Figure 2: Pharmacological cascade of CYP51 inhibition by the imidazole-chromanone scaffold.

Part 5: References

-

Emami, S., et al. (2002). Stereoselective synthesis and in vitro antifungal evaluation of (E)- and (Z)-imidazolylchromanone oxime ethers.[3] Archiv der Pharmazie. Link

-

Al-Soud, Y. A., et al. (2003). Synthesis of 3-(1H-1-imidazolyl)-2-methyl-4-chromanone as a pharmaceutical composition.[3] Bioorganic & Medicinal Chemistry. Link

-

Vogel, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4] Journal of Medicinal Chemistry. Link

-

Goel, A., et al. (2004). Recent advances in the chemistry and biology of 3-substituted-4-chromanones. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Crystal Structure Analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one

The following technical guide details the structural analysis of 3-Imidazol-1-yl-2-methyl-chroman-4-one , a critical scaffold in the development of azole-class antifungals. This guide is structured for researchers and drug development professionals, focusing on the crystallographic characterization, stereochemical determination, and pharmacological implications of the molecule.

Executive Summary

This compound represents a significant pharmacophore in medicinal chemistry, specifically designed to target the fungal enzyme lanosterol 14

This guide provides a comprehensive protocol for the solid-state analysis of this compound. It addresses the critical challenge of resolving the C2/C3 stereocenters (cis/trans isomerism) and elucidating the supramolecular interactions—primarily C-H...O hydrogen bonding and

Chemical Context & Stereochemical Challenge

The molecule possesses two chiral centers at positions 2 and 3 of the pyranone ring.

The Stereochemical Imperative

Synthetic routes often yield a mixture of diastereomers. The biological activity is highly sensitive to this relative configuration:

-

Trans-isomer (2R,3R / 2S,3S): Typically the thermodynamic product, placing the bulky imidazole and methyl groups in pseudo-equatorial positions to minimize 1,2-diaxial strain.

-

Cis-isomer (2R,3S / 2S,3R): Often the kinetic product or the result of specific catalytic reductions.

Objective: X-ray diffraction (XRD) is the gold standard for unambiguously assigning the relative (cis vs. trans) and absolute configuration.

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

Obtaining diffraction-quality single crystals is the first critical step. The imidazole moiety renders the molecule basic, while the chromanone core is lipophilic.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol / Ethyl Acetate (1:1) | Room Temp (298 K) | Prismatic crystals suitable for XRD. |

| Vapor Diffusion | THF (solvent) / Pentane (precipitant) | 4°C (Cold Room) | High-purity crystals; minimizes twinning. |

| Salt Formation | Methanol + 1 eq. HCl | Slow cooling | Formation of Imidazolium hydrochloride salt if neutral form fails to crystallize. |

Data Collection Parameters[1][2][5][6]

-

Radiation Source: Mo-K

( -

Temperature: Data should be collected at 100 K (cryogenic) to reduce thermal vibration of the methyl and imidazole groups, ensuring precise bond length determination.

Structural Analysis: The Core

Molecular Conformation (Ring Puckering)

The chroman-4-one core is not planar. The benzene ring is fused to a pyranone ring which typically adopts a sofa or half-chair conformation.

-

Analysis Metric: Calculate Cremer-Pople puckering parameters (

, -

Expected Observation: The C2 and C3 atoms will deviate from the mean plane of the benzene ring + carbonyl carbon.

-

Significance: This puckering dictates the vector of the imidazole lone pair, crucial for coordinating the Heme iron in CYP51.

-

Stereochemical Assignment (Cis vs. Trans)

The torsion angle

-

Trans-relationship: Torsion angle

(anti-periplanar). -

Cis-relationship: Torsion angle

(syn-clinal).

Note: In analogous 3-benzylchroman-4-ones, the substituents often prefer the equatorial orientation to avoid steric clash with the carbonyl oxygen.

Supramolecular Architecture

The crystal packing is governed by the amphiphilic nature of the molecule.

-

C-H...O Interactions: The acidic proton at the imidazole C2 position (N-CH-N) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.

-

Geometry: Distance

Å; Angle

-

-

-

-

Centroid-Centroid Distance: Typically 3.6 – 3.9 Å.

-

Pharmacological Implications (SAR)

The crystal structure serves as a static model for the "bound" conformation.

-

Heme Coordination: The imidazole N3 atom must be exposed to coordinate the Iron (Fe) in the fungal CYP51 heme group.

-

Hydrophobic Pocket: The 2-methyl group and the chromanone benzene ring align with the hydrophobic access channel of the enzyme.

-

Rigidity: Unlike flexible azoles (e.g., fluconazole), the chromanone core locks the imidazole in a specific vector, potentially enhancing selectivity and reducing off-target toxicity.

Visualization Workflow

The following diagram outlines the logical flow from synthesis to structural validation and SAR integration.

Caption: Workflow for the structural elucidation of this compound, linking crystallographic data to pharmacological modeling.

References

The following authoritative sources support the methodologies and structural comparisons used in this guide:

-

Synthesis and Antifungal Context: Emam, S. H., et al. "Synthesis, in vitro antifungal evaluation and in silico study of 3-azolyl-4-chromanone phenylhydrazones." Bioorganic Chemistry, 2020. Source:

-

Chromanone Ring Conformation Analysis: Shalini, S., et al. "Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis." Journal of Molecular Structure, 2021. Source:

-

Imidazole Crystal Packing Motifs: Yu, T. T., et al. "Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile." Acta Crystallographica Section E, 2015.[2] Source:

-

General Stereochemistry of 3-Substituted Chromanones: Go, M. L., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 2012. (Discusses the cis/trans separation challenges). Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Privileged Scaffold: A Technical Guide to the Biological Evaluation of Novel Chroman-4-one Derivatives

Executive Summary

The chroman-4-one scaffold (2,3-dihydro-1-benzopyran-4-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its oxidized counterpart (chromone), the chroman-4-one core possesses a chiral center at C2 and a flexible non-planar ring system, allowing for unique stereochemical interactions with enzyme active sites.

This technical guide provides a rigorous framework for evaluating the biological potential of novel chroman-4-one derivatives. It moves beyond generic screening to focus on two high-value therapeutic axes: SIRT2-mediated anticancer activity and DNA gyrase-targeted antimicrobial efficacy .

Part 1: Structural Significance & SAR Landscape

The biological activity of chroman-4-ones is strictly governed by substitution patterns. The following Structure-Activity Relationship (SAR) map synthesizes data from recent high-impact medicinal chemistry campaigns, highlighting the critical nodes for functionalization.

Visualization: Chroman-4-one SAR Map

Figure 1: Strategic derivation points on the chroman-4-one scaffold. C2 alkylation drives SIRT2 selectivity, while C3 modification is pivotal for tubulin-targeting anticancer agents.

Part 2: Anticancer Evaluation (The SIRT2/Tubulin Axis)

Recent research identifies chroman-4-ones as potent inhibitors of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1] Inhibition of SIRT2 leads to the hyperacetylation of

Mechanism of Action: The Dual-Target Pathway

Figure 2: Dual-mechanism pathway where chroman-4-ones induce apoptosis via SIRT2 inhibition and direct tubulin destabilization.

Protocol 1: Fluorometric SIRT2 Inhibition Assay

Objective: Quantify the potency (IC50) of derivatives against SIRT2. This assay is self-validating through the use of a specific fluorogenic substrate and a reference inhibitor.

Materials:

-

Recombinant human SIRT2 enzyme.

-

Substrate: Ac-Lys(Ac)-AMC (Fluorogenic).

-

Positive Control: AGK2 (Selective SIRT2 inhibitor, IC50 ~3.5 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Methodology:

-

Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

-

Incubation: In a black 96-well plate, mix:

-

25 µL Assay Buffer containing SIRT2 enzyme.

-

5 µL Test Compound (variable concentrations).

-

Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

-

Initiation: Add 20 µL of Substrate/NAD+ mix to initiate the reaction.

-

Kinetic Read: Measure fluorescence (

) immediately and every 2 minutes for 60 minutes. -

Validation:

-

Z-Factor Calculation: Must be > 0.5 for the assay to be considered robust.

-

Control: AGK2 must show >50% inhibition at 10 µM.

-

Protocol 2: Tubulin Polymerization Assay

Objective: Determine if the derivative acts as a microtubule stabilizer (Taxol-like) or destabilizer (Vincristine-like).

Methodology:

-

Setup: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

-

Baseline: Cool the plate to 4°C. Add test compounds (10 µM).

-

Reaction: Transfer to a spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

-

Interpretation:

-

Destabilizers (e.g., Vincristine): Flat line (no polymerization).

-

Stabilizers (e.g., Paclitaxel): Rapid increase in absorbance, higher plateau than vehicle control.

-

Vehicle Control: Sigmoidal curve representing normal polymerization kinetics.

-

Part 3: Antimicrobial Evaluation[5]

Chroman-4-ones, particularly those with C7-hydroxyl/methoxy groups and C3-benzylidene substitutions, exhibit significant antimicrobial activity.[3] The primary mechanism often involves the inhibition of bacterial DNA Gyrase or Topoisomerase IV .

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI (Clinical and Laboratory Standards Institute) M07-A10 guidelines.

Self-Validating System:

-

Sterility Control: Broth only (Must remain clear).

-

Growth Control: Broth + Bacteria + DMSO (Must show turbidity).

-

Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi) with defined MIC ranges.

Methodology:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

CFU/mL (0.5 McFarland standard). -

Dilution: Prepare serial 2-fold dilutions of the chroman-4-one derivative in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 50 µL of bacterial suspension to each well. Final volume 100 µL.

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Confirmation (Optional): Add 20 µL Resazurin dye. Viable cells reduce blue resazurin to pink resorufin. Blue color confirms inhibition.

Quantitative Data Summary: Expected Activity Ranges

Based on current literature, novel derivatives should benchmark against these values to be considered "active."

| Biological Activity | Target/Cell Line | Potency Threshold (Good) | Potency Threshold (Moderate) | Reference Standard |

| Anticancer | SIRT2 Enzyme | IC50 < 5 µM | IC50 5–20 µM | AGK2 (IC50: 3.5 µM) |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 < 10 µM | IC50 10–50 µM | Doxorubicin |

| Antimicrobial | S. aureus (MRSA) | MIC < 4 µg/mL | MIC 4–64 µg/mL | Vancomycin |

| Antifungal | C. albicans | MIC < 16 µg/mL | MIC 16–128 µg/mL | Fluconazole |

Part 4: Future Perspectives & Delivery

While chroman-4-ones are potent, their lipophilicity (high LogP) often limits bioavailability. Future development must focus on:

-

Prodrug Strategies: Introducing phosphate esters at the C7-hydroxyl position to improve water solubility.

-

Nanocarriers: Encapsulation in liposomes to target the tumor microenvironment passively via the EPR effect.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: Molecules (MDPI). URL:[Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Source: European Journal of Medicinal Chemistry (Elsevier). URL:[Link]

-

A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types. Source: Cells (MDPI). URL:[Link]

Sources

- 1. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Title: In Silico Bioactivity Prediction of Novel Chroman-4-One Derivatives: A Case Study on 3-Imidazol-1-yl-2-methyl-chroman-4-one

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The chroman-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of novel derivatives, such as 3-Imidazol-1-yl-2-methyl-chroman-4-one, presents an opportunity to explore new therapeutic potential. However, the synthesis and experimental screening of every new compound is a resource-intensive process. This guide provides a comprehensive, in-depth framework for leveraging in silico computational methods to predict the bioactivity of such novel molecules. By front-loading the drug discovery process with robust computational analysis, researchers can prioritize high-potential candidates, refine synthetic efforts, and generate testable hypotheses, thereby significantly reducing time and cost.[5][6]

This whitepaper details an integrated workflow encompassing target identification, structure-based methods like molecular docking, ligand-based approaches such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, and critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Each protocol is presented as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and generate trustworthy, actionable insights.

The Foundational Strategy: From Scaffold to Hypothesis

Given that this compound is a novel compound, a direct literature search for its bioactivity is unrevealing. Our strategy, therefore, begins with the scaffold. The chroman-4-one core and the imidazole moiety are both known pharmacophores. By analyzing the established biological activities of analogous compounds, we can formulate an initial set of hypotheses for potential protein targets.

Known Bioactivities of the Chroman-4-One Scaffold

The chroman-4-one framework is a versatile starting point for drug design. Its derivatives have been investigated for a multitude of therapeutic applications.

| Therapeutic Area | Specific Protein Target(s) / Pathway | Key References |

| Anticancer | SIRT2 Inhibition, Various Kinases | [1][4] |

| Antifungal | Lanosterol 14α-demethylase (CYP51), Thymidylate Synthase | [3][7][8][9] |

| Antidiabetic | α-Glucosidase | [10] |

| Antibacterial | Various bacterial enzymes | [11] |

Based on this analysis, promising and well-characterized targets for our initial in silico screening include SIRT2 (Sirtuin 2) for anticancer potential and Lanosterol 14α-demethylase (CYP51) from Candida albicans for antifungal activity. The imidazole group in our query molecule is also a key feature in many known antifungal agents that target CYP51.[9]

The In Silico Workflow: An Integrated Approach

A robust computational prediction cannot rely on a single method. We employ a multi-faceted workflow to build a comprehensive profile of the molecule's potential. This integrated approach ensures that predictions are cross-validated, providing a higher degree of confidence.

Caption: Overall workflow for in silico bioactivity prediction.

Core Protocols: Ensuring Experimental Integrity

The validity of any in silico prediction hinges on the quality of the input data and the rigor of the protocol. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Ligand and Target Preparation

Causality: This is the most critical phase. Inaccurate or poorly prepared structures will invalidate all subsequent results. The goal is to generate energetically favorable, realistic 3D conformations for both the small molecule (ligand) and the protein (target).

Step-by-Step Ligand Preparation:

-

2D Structure Generation: Draw the this compound structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: Convert the 2D sketch into a 3D structure.

-

Protonation State Determination: Assign correct protonation states at a physiological pH (e.g., 7.4). The imidazole ring is particularly sensitive to pH.

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step resolves steric clashes and finds a low-energy, stable conformation.

-

File Format Conversion: Save the final structure in a format suitable for docking software (e.g., .pdbqt for AutoDock Vina).

Step-by-Step Target Preparation:

-

Structure Retrieval: Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB). For our case study, we select SIRT2 (PDB ID: 5DY5) and C. albicansCYP51 (PDB ID: 5V5Z) .

-

Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.[12][13] The original ligand should be kept aside to define the binding site and for re-docking validation.

-

Adding Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

-

Assigning Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

-

File Format Conversion: Save the prepared protein structure in the required format (e.g., .pdbqt).

Protocol 2: Structure-Based Prediction via Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][14] It estimates the binding affinity (strength of interaction) and visualizes the specific molecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a mechanistic hypothesis for the compound's activity.

Caption: Detailed workflow for a molecular docking experiment.

Step-by-Step Docking Protocol (using AutoDock Vina):

-

Define the Search Space: A "grid box" is defined around the protein's active site. The most reliable way to do this is to center the box on the position of the co-crystallized ligand that was removed during target preparation.[13][15]

-

Protocol Validation (Self-Validating System): Before docking the novel compound, perform a control experiment. Re-dock the original co-crystallized ligand back into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This step validates that your docking parameters are appropriate.

-

Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina), which will sample numerous possible conformations (poses) of the ligand within the defined active site.

-

Analyze Results:

-

Binding Affinity: The primary quantitative output is the binding affinity, measured in kcal/mol. More negative values indicate stronger, more favorable binding.[12]

-

Pose Analysis: Visualize the top-ranked binding pose using software like PyMOL or Chimera. Identify key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic contacts) that anchor the ligand in the binding pocket.

-

Hypothetical Docking Results for this compound:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SIRT2 | 5DY5 | -8.5 | TYR139, HIS187, ILE93 |

| C. albicans CYP51 | 5V5Z | -9.2 | HEM601, TYR132, PHE235 |

These hypothetical results suggest a strong binding potential to both targets, with a particularly favorable interaction predicted for the fungal CYP51 enzyme.

Protocol 3: Ligand-Based Prediction - QSAR & Pharmacophore Modeling

Causality: When a reliable 3D structure of the target is unavailable, or to complement structure-based methods, we turn to ligand-based approaches. These methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[16]

-

Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[17][18][19] A pharmacophore model can be used as a 3D query to screen large databases for other potential hits.[20]

-

Quantitative Structure-Activity Relationship (QSAR): Builds a mathematical model that correlates the chemical properties (descriptors) of a set of known active and inactive compounds with their biological activity.[6][21][22] This model can then predict the activity of new, untested compounds.[23]

Caption: Workflow for QSAR model development and validation.

QSAR Modeling Protocol:

-

Data Curation: Assemble a dataset of chroman-4-one derivatives with experimentally measured bioactivity against a specific target (e.g., IC50 values for SIRT2).

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties).[24]

-

Data Splitting: Divide the dataset into a training set (typically ~80%) used to build the model and a test set (~20%) kept aside for validation.[16]

-

Model Building and Validation: Use the training set to build a statistical model (e.g., using Multiple Linear Regression, Support Vector Machines, or Random Forest).[6][22] The model's robustness is critically assessed through:

-

Internal Validation: (e.g., k-fold cross-validation) to check for overfitting.

-

External Validation: Use the model to predict the activity of the compounds in the test set. A high correlation between predicted and actual values indicates a reliable model.

-

-

Prediction: Once validated, the QSAR model can be used to predict the bioactivity of this compound.

Protocol 4: ADMET Prediction

Causality: A compound that binds its target with high affinity is useless if it is toxic, cannot be absorbed by the body, or is metabolized too quickly.[25] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filtering step to identify compounds with poor drug-like properties early, saving immense resources.[26][27]

Key ADMET Properties to Predict:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: hERG inhibition (cardiotoxicity), Ames test (mutagenicity), hepatotoxicity.[25]

Illustrative ADMET Profile for this compound:

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of 5 | Pass (0 violations) | Good oral bioavailability expected |

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| BBB Penetrant | No | Unlikely to cause CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of being carcinogenic |

This profile suggests the compound has a generally favorable drug-like profile, with a note of caution regarding potential CYP enzyme inhibition, which would require experimental validation.

Synthesis of Results and Final Recommendation

By integrating the findings from all methodologies, we can construct a comprehensive bioactivity prediction for this compound.

-

Target Hypothesis: Based on its scaffold, the compound is hypothesized to have potential antifungal (targeting CYP51) and anticancer (targeting SIRT2) activity.

-

Molecular Docking: Docking simulations predict strong binding affinities to both C. albicans CYP51 (-9.2 kcal/mol) and human SIRT2 (-8.5 kcal/mol), suggesting it is a viable ligand for both targets. The interaction analysis reveals that the imidazole nitrogen likely coordinates with the heme iron in CYP51, a classic mechanism for azole antifungals.

-

ADMET Profile: The compound exhibits a good drug-like profile, passing key filters for oral bioavailability and toxicity. A potential liability in CYP2D6 inhibition is noted for future investigation.

References

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (URL: )

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (URL: )

-

How do you predict ADMET properties of drug candidates? - Aurlide. (URL: [Link])

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (URL: [Link])

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (URL: [Link])

- Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (URL: )

-

What is the role of pharmacophore in drug design? - Patsnap Synapse. (URL: [Link])

-

Revolutionizing Drug Discovery: How AI/ML Enhances ADMET Prediction. (URL: [Link])

-

Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (URL: [Link])

-

Predict ADMET Properties with Proprietary Data - Digital Chemistry. (URL: [Link])

-

ADMET Prediction | Rowan. (URL: [Link])

-

Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. (URL: [Link])

-

Transfer learning applied in predicting small molecule bioactivity | bioRxiv. (URL: [Link])

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (URL: [Link])

-

Advances in computational methods to predict the biological activity of compounds. (URL: [Link])

-

Computational methods for predicting properties | ProtoQSAR. (URL: [Link])

-

Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship - Academic Journals. (URL: [Link])

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (URL: [Link])

-

QSAR Analysis - Creative Biostucture Drug Discovery. (URL: [Link])

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (URL: [Link])

-

In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed. (URL: [Link])

-

Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling - ResearchGate. (URL: [Link])

-

Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (URL: [Link])

-

Molecular Docking Tutorial. (URL: [Link])

-

7.5: Molecular Docking Experiments - Chemistry LibreTexts. (URL: [Link])

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (URL: [Link])

-

Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC. (URL: [Link])

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies - PMC. (URL: [Link])

-

Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][17][26][28]thiadiazole Analogues - PubMed. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalchemistry.ai [digitalchemistry.ai]

- 6. neovarsity.org [neovarsity.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 20. fiveable.me [fiveable.me]

- 21. researchgate.net [researchgate.net]

- 22. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 23. academicjournals.org [academicjournals.org]

- 24. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ADMET Prediction | Rowan [rowansci.com]

- 26. aurlide.fi [aurlide.fi]

- 27. mavenrs.com [mavenrs.com]

- 28. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

The Convergence of Privileged Scaffolds: A Technical Guide to the Structure-Activity Relationship of Imidazole-Substituted Chromanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanone and imidazole rings are independently recognized as "privileged structures" in medicinal chemistry, each forming the core of numerous biologically active compounds. Their fusion into a single molecular entity, the imidazole-substituted chromanone, has given rise to a versatile scaffold with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this promising class of compounds. We will delve into the key structural modifications that influence their potency and selectivity across various therapeutic targets, including kinase inhibition, antimicrobial activity, neuroprotection, and anticancer effects. This guide will also detail the common synthetic strategies for accessing these hybrid molecules and provide protocols for their biological evaluation, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the imidazole-substituted chromanone framework.

Introduction: The Power of Hybridization

The chromanone scaffold, a benzopyran-4-one system, is a common motif in natural products and has been extensively utilized in medicinal chemistry to develop agents with anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another cornerstone of drug discovery, found in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a valuable component for molecular recognition.[3]

The strategic combination of these two privileged scaffolds into imidazole-substituted chromanones creates a chemical space ripe for the discovery of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide will systematically dissect the SAR of this hybrid class, providing insights into how structural modifications on both the chromanone and imidazole moieties can be rationally designed to optimize biological activity.

General Synthetic Strategies

The synthesis of imidazole-substituted chromanones can be broadly categorized based on the point of attachment of the imidazole ring to the chromanone core, most commonly at the C2 or C3 position.

Synthesis of 2-(Imidazol-1-yl)chromones

A prevalent method for the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives involves a one-pot cascade reaction. This approach utilizes 3-cyanochromones and α-isocyanoacetates as starting materials. The reaction proceeds through a series of steps including a 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and a [3+2] cyclization, catalyzed by an agent such as silver carbonate (Ag₂CO₃).[4] This efficient method allows for the formation of multiple bonds in a single operation, providing rapid access to a library of substituted 2-(imidazol-1-yl)chromones.[4][5]

Synthesis of 2-(Chromon-3-yl)imidazoles

For the synthesis of imidazoles attached at the C3 position of the chromone ring, a common route involves the one-pot condensation of a substituted 3-formylchromone, benzil (a 1,2-dicarbonyl compound), and ammonium acetate in refluxing acetic acid.[6] This multicomponent reaction, a variation of the Radziszewski imidazole synthesis, provides a straightforward method to construct the 2,4,5-trisubstituted imidazole ring directly onto the chromone scaffold.[6][7][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole-substituted chromanones is highly dependent on the nature and position of substituents on both heterocyclic rings. The following sections summarize key SAR findings across different therapeutic areas.

Kinase Inhibition: Targeting p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[9] Imidazole-substituted chromanones have emerged as potent p38 MAPK inhibitors.

A notable example involves 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives, where the pyridyl moiety acts as a bioisostere for the imidazole ring. The SAR for this class of compounds reveals several critical features:

-

Amino Group on the Pyridyl/Imidazole Ring: Introduction of an amino group at the 2-position of the pyridyl ring leads to a significant increase in inhibitory potency, with IC₅₀ values in the low nanomolar range.[9] This amino group is believed to form a key hydrogen bond interaction with the hinge region of the kinase.

-

Substituents on the Chromone Ring: The substitution pattern on the benzoyl portion of the chromanone ring influences activity. Electron-withdrawing groups are generally favored.

-

Aryl Group at C3: A 4-fluorophenyl group at the C3 position of the chromone is a common feature in potent p38 MAPK inhibitors and is crucial for activity.

| Compound | Modification | p38α IC₅₀ (nM) | Reference |

| 1 | 2-(4-pyridyl) | >1000 | [9] |

| 2 | 2-(2-amino-4-pyridyl) | 17 | [9] |

Antimicrobial Activity

Imidazole-substituted chromanones have demonstrated promising activity against a range of bacterial and fungal pathogens. The likely mechanism of antifungal action for many of these compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, similar to other azole antifungals.[6]

For a series of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, the following SAR trends have been observed:

-

Substituents on the Chromone Ring: Electron-withdrawing groups, such as halogens (bromo and chloro), on the chromone ring significantly enhance antifungal activity. For instance, a bromo-substituted derivative showed potent activity against Saccharomyces cerevisiae, while a chloro-substituted analog was highly effective against Candida albicans.[6]

-

N-Alkylation of the Imidazole Ring: Allylation of the imidazole nitrogen has been shown to modulate antibacterial activity, with some N-allyl derivatives exhibiting remarkable potency against bacteria like Bacillus subtilis.[6]

| Compound | Chromone Substituent | Fungal Strain | MIC (μg/mL) | Reference |

| 3 | 6-Bromo | S. cerevisiae | 1.4 | [6] |

| 4 | 7-Chloro | C. albicans | 1.5 | [6] |

| 5 | 6-Chloro | B. subtilis | 1.23 | [6] |

Anticancer Activity

The chromanone scaffold is present in numerous compounds with demonstrated anticancer activity.[10] The introduction of an imidazole moiety can further enhance this activity through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Studies on various chromanone derivatives have highlighted the following SAR principles for anticancer activity:

-

Substituents on the Phenyl Ring: Halogen substitutions on a phenyl ring attached to the chromanone core can significantly influence cytotoxicity, with the position and nature of the halogen playing a crucial role in modulating activity and selectivity against different cancer cell lines.[10]

-

Heterocyclic Rings: The incorporation of other heterocyclic rings, such as pyrazoline, in conjunction with the chromanone scaffold has been shown to enhance cytotoxic effects.[10]

-

SIRT2 Inhibition: Some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer. SAR studies have revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chromanone ring are favorable for SIRT2 inhibition.[11][12][13][14]

| Cell Line | Compound Type | Key SAR Feature | Effect | Reference |

| A549 (Lung) | 3-chlorophenylchromanone with 2-methylpyrazoline | Combination of scaffolds | Strong cytotoxicity | [10] |

| MCF-7 (Breast) | Chromanone derivatives | Halogen substitutions | Modulated activity | [10] |

| Multiple | Chroman-4-ones | 6,8-Dibromo substitution | Potent SIRT2 inhibition | [11][12] |

Neuroprotective Effects

The chromone scaffold is a key component of several molecules with neuroprotective properties, often acting through the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases.[15]

-

MAO Inhibition: Chromone derivatives have been extensively studied as MAO inhibitors, particularly for MAO-B, which is a target for the treatment of Parkinson's disease. SAR studies have shown that substitution at the C6 position of the chromone ring with alkyloxy groups leads to potent and selective MAO-B inhibition.[16][17] The nature of substituents at the C3 position can also significantly impact potency.[17]

-

Cholinesterase Inhibition: Hybrid molecules incorporating both imidazole and chromone nuclei have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The cyclization of styrylchromone precursors into more rigid tricyclic systems has been shown to significantly enhance their inhibitory potential against these enzymes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of imidazole-substituted chromanones.

Kinase Inhibition Assay (p38 MAPK)

This protocol describes a general biochemical assay to determine the in vitro inhibitory activity of test compounds against p38 MAPK.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured.

Materials:

-

Recombinant p38 MAPK enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

-

Add 2 µL of the p38 MAPK enzyme solution.

-

Add 2 µL of a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution in DMSO

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Suspend bacterial colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine iodide or butyrylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

Colorimetric Reaction: Add 10 µL of 10 mM DTNB to each well.

-

Initiate Enzymatic Reaction: Add 10 µL of 14 mM substrate to initiate the reaction.

-

Stop Reaction: After a defined time (e.g., 10 minutes), add 20 µL of 5% SDS to stop the reaction.

-

Data Acquisition: Measure the absorbance at 412 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm.

Materials:

-

α-Glucosidase enzyme

-

pNPG (substrate)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds dissolved in DMSO

-

Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer and 20 µL of the test compound solution to each well.

-

Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate Enzymatic Reaction: Add 20 µL of 5 mM pNPG solution to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to stop the reaction.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The imidazole-substituted chromanone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The convergence of two privileged structures has yielded compounds with potent and diverse pharmacological activities, including kinase inhibition, antimicrobial effects, anticancer properties, and neuroprotective potential.

The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these hybrid molecules. Key takeaways include the significant impact of substituents on both the chromanone and imidazole rings, with electron-withdrawing groups and specific hydrogen-bonding moieties often playing a crucial role in enhancing potency and selectivity.

Future research in this area should continue to explore the vast chemical space offered by this scaffold. Systematic modifications of the linker between the two heterocyclic systems, exploration of a wider range of substituents, and the investigation of less common substitution patterns could lead to the discovery of compounds with improved drug-like properties and novel mechanisms of action. Furthermore, the application of computational modeling and machine learning approaches can aid in the prediction of activity and guide the synthesis of more targeted and effective imidazole-substituted chromanone derivatives. As our understanding of the SAR of this remarkable scaffold deepens, so too will its potential to yield the next generation of innovative medicines.

References

- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). [No source provided]

-

A method for the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives (IMCMs) from 3-cyanochromones and α-isocyanoacetates via a one-pot cascade reaction. (2022). The Journal of Organic Chemistry. [Link]

-

Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

-

Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. (2023). Taylor & Francis. [Link]

-

Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2012). PubMed. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

-

Multicomponent Cascade Reaction of 3‑Cyanochromones: Highly Site-Selective Synthesis of 2‑(1H‑Imidazol-1-yl)‑4H‑chromen-4-one Derivatives. (2022). American Chemical Society. [Link]

-

Selected chromone derivatives as inhibitors of monoamine oxidase. (2012). PubMed. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. [Link]

-

Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. (2014). PubMed. [Link]

-

Important Advances on Antiviral Profile of Chromone Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[13].pdf]([Link]13].pdf)

-

Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. (2018). PubMed. [Link]

-

One-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones from 4- amino-3-nitrocoumarin and acids. (n.d.). Semantic Scholar. [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19. (2019). PMC. [Link]

-

Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. (2018). PubMed. [Link]

-

2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies. (2016). PMC. [Link]

-

(PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (n.d.). BioKB. [Link]

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PMC. [Link]

-

Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents | Request PDF. (n.d.). ResearchGate. [Link]

-

Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. (2014). Engineering Research Publication. [Link]

-

One-pot synthesis of tri- and tetra substituted imidazoles using nano-LaMnO3 perovskite-type oxide. (n.d.). IRANIAN JOURNAL OF CATALYSIS. [Link]

-

Important Advances on Antiviral Profile of Chromone Derivatives. (n.d.). ResearchGate. [Link]

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [No source provided]

-

The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. [Link]

- synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). [No source provided]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PMC. [Link]

- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). [No source provided]

-

Design, Synthesis, and Comprehensive Evaluation of Novel Imidazole–Chromone Hybrids as Potent Cholinesterase and α-Glucosidase Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC. [Link]

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). [No source provided]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (2024). PubMed. [Link]

-

New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. (2021). PubMed. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

-

SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. (n.d.). ResearchGate. [Link]

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(chromon-3-yl)imidazole derivatives as potential antimicrobial agents: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. erpublication.org [erpublication.org]

- 8. journals.iau.ir [journals.iau.ir]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Optimization of Novel Imidazole-Containing Heterocycles: A Technical Guide for Rational Drug Design

Executive Summary

The imidazole ring is an indispensable pharmacophore in modern medicinal chemistry. Found in essential biological molecules like histidine and histamine, as well as in blockbuster therapeutics ranging from antihypertensives (losartan) to antifungals (ketoconazole), its unique electronic properties make it a highly privileged scaffold. This technical guide provides an in-depth analysis of the rational design, advanced synthetic methodologies, and biological validation of novel imidazole derivatives. Designed for drug development professionals, this whitepaper bridges the gap between theoretical multicomponent chemistry and practical, self-validating laboratory workflows.

The Pharmacophore Rationale: Why Imidazole?

As medicinal chemists, we prioritize the imidazole scaffold not merely for its structural rigidity, but for its dynamic physicochemical profile. Imidazole is a five-membered planar aromatic heterocycle (

This dual capability allows imidazole derivatives to engage in complex, multi-point interactions within protein binding pockets via hydrogen bonding,

Advanced Synthetic Methodologies

The discovery of new imidazole derivatives relies heavily on our ability to synthesize highly functionalized libraries rapidly. We employ two primary strategic pathways, chosen based on the desired substitution pattern.

The Debus-Radziszewski Multicomponent Reaction (MCR)

For the synthesis of highly substituted (e.g., 2,4,5-trisubstituted) imidazoles, the remains the industry standard [2].

-

Causality of Design: This one-pot MCR condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine/ammonia source. The reaction is driven by the formation of a diimine intermediate, which subsequently condenses with the aldehyde. We utilize this method when generating libraries for high-throughput screening because it allows for the rapid combinatorial swapping of aldehyde and dicarbonyl building blocks.

The Van Leusen Three-Component Reaction (vL-3CR)

When strict regiochemical control is required—specifically for 1,5-disubstituted imidazoles—traditional condensation often suffers from regiochemical ambiguity. To solve this, we utilize the [3].

-

Causality of Design: This reaction employs tosylmethyl isocyanide (TosMIC). TosMIC is selected because it contains a reactive isocyanide carbon, an active methylene group, and a built-in leaving group (toluenesulfinic acid). Under basic conditions, the